molecular formula C21H23N3O5 B11143782 4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11143782
M. Wt: 397.4 g/mol
InChI Key: GDNSZLZSHGKPAO-UHFFFAOYSA-N
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Description

The 4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a high-purity chemical research reagent belonging to the class of indole-2-carboxamide derivatives. This scaffold is recognized in medicinal chemistry for its diverse biological activities and is a privileged structure in the development of novel therapeutic agents . Indole-2-carboxamide derivatives have demonstrated significant potential in pharmacological research, particularly as inhibitors of key biological targets. Related compounds have been identified as potent inhibitors of the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family implicated in inflammatory diseases such as ulcerative colitis . Other derivatives within this chemical class function as potent MmpL3 inhibitors, exhibiting potent pan-activity against various mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), by disrupting mycolic acid translocation to the cell envelope . Furthermore, indole-2-carboxamides are being explored as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a target for developing novel antinociceptive and anti-inflammatory agents . Recent research also highlights an indole-2-carboxamide derivative, LG4, which alleviates diabetic kidney disease in models by suppressing inflammation through the inhibition of JNK and ERK signaling pathways within the MAPK cascade . This suggests broad utility for this compound class in investigating metabolic and inflammatory disease mechanisms. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct their own safety and efficacy evaluations for specific experimental applications.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4,7-dimethoxy-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-27-14-6-4-13(5-7-14)11-22-19(25)12-23-21(26)16-10-15-17(28-2)8-9-18(29-3)20(15)24-16/h4-10,24H,11-12H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

GDNSZLZSHGKPAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2)OC)OC

Origin of Product

United States

Preparation Methods

Method A: Friedel–Crafts Acylation

Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel–Crafts acylation with acyl chlorides (e.g., butyryl chloride) in the presence of AlCl₃ to introduce substituents at the C3 position. Subsequent reduction of the ketone group using triethylsilane yields the corresponding alkylated indole. Hydrolysis of the ester group under basic conditions (e.g., NaOH) generates the carboxylic acid intermediate.

Reaction Conditions

StepReagents/ConditionsYieldSource
Friedel–Crafts acylationAlCl₃, 1,2-dichloroethane, reflux (2–3 h)60–80%
Ketone reductionTriethylsilane, 1,2-dichloroethane, RT70–85%
Ester hydrolysisNaOH (aq), ethanol, reflux (2 h)90%

Method B: Hemetsberger–Knittel Indole Synthesis

For regioselective indole synthesis, methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes, followed by thermolytic cyclization to form the indole core. This method is preferred for introducing substituents at the C5 or C7 positions.

Key Optimization

  • Cyclization temperature : 120°C for optimal yields.

  • Solvent : Toluene or DMF for improved reaction efficiency.

Functionalization of the Indole Core

The 4,7-dimethoxy-1H-indole-2-carboxylic acid intermediate is further functionalized to introduce the 2-[(4-methoxybenzyl)amino]-2-oxoethyl group.

Step 1: Synthesis of 2-[(4-Methoxybenzyl)amino]-2-Oxoethylamine

This amine precursor is synthesized via reductive amination:

  • Tosylation : 3-Aminopropylamine is treated with tosyl chloride in the presence of pyridine to form the tosylate intermediate.

  • Azide substitution : The tosylate reacts with sodium azide to yield the azide derivative.

  • Reductive amination : The azide undergoes Staudinger reduction with triphenylphosphine, followed by reductive amination with 4-methoxybenzaldehyde to form the desired amine.

Reaction Scheme

Critical Parameters

StepConditionsYieldSource
TosylationTsCl, CH₂Cl₂, RT (2 h)85%
Azide substitutionNaN₃, DMF, 60°C (4 h)78%
Reductive aminationNaBH₃CN, 1,2-dichloroethane, RT (12 h)65%

Step 2: Amide Coupling

The carboxylic acid intermediate is coupled with 2-[(4-methoxybenzyl)amino]-2-oxoethylamine using carbodiimide-based activation:

  • Activation : The carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole hydrate (HOBt) in anhydrous DMF.

  • Coupling : The activated intermediate reacts with the amine in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature.

Optimized Conditions

ComponentQuantity/ConditionsPurpose
EDC·HCl1.5 eqActivates carboxylic acid
HOBt1.5 eqReduces side reactions
DIPEA4 eqBases the reaction

Yield Data

SubstrateAmine ComponentSolventYieldSource
4,7-Dimethoxy-1H-indole-2-carboxylic acid2-[(4-MeO-Bz)amino]-2-oxoethylamineDMF72%

Alternative Synthetic Routes

Method C: Direct Coupling via BOP Reagent

For larger-scale synthesis, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) is employed as a coupling agent. This method avoids the need for pre-activation of the carboxylic acid.

Advantages

  • Higher yields (75–80%) compared to EDC·HCl.

  • Reduced reaction time (4–6 h vs. 12–24 h).

Method D: Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling amide bond formation in under 1 hour.

Parameters

StepConditionsYieldSource
Microwave couplingBOP, DIPEA, DMF, 150°C (30 min)82%

Purification and Characterization

Chromatographic Purification

  • Flash chromatography : Eluent: CH₂Cl₂/MeOH (95:5) → 80:20 gradient.

  • Recrystallization : Ethyl acetate/hexane (1:1).

Spectroscopic Data

TechniqueKey PeaksSource
¹H NMR (CDCl₃)δ 3.85 (s, 3H, OCH₃), 4.01 (s, 4H, OCH₂), 6.64 (d, 1H, H-5), 7.20 (d, 2H, Ar-H)
IR (KBr)1646 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O)

Critical Challenges and Solutions

Regioselectivity in Indole Functionalization

  • Problem : Friedel–Crafts acylation may lead to undesired C5/C7 substitution.

  • Solution : Use electron-deficient indole derivatives to direct electrophilic attack to the C3 position.

Stability of the Amide Bond

  • Problem : Hydrolysis under acidic/basic conditions.

  • Solution : Use anhydrous solvents and exclude moisture during coupling.

Comparison of Synthetic Routes

MethodStepsYieldPurityTimeSource
Friedel–Crafts + EDC·HCl 560–72%95%48 h
Hemetsberger–Knittel + BOP 475–82%98%24 h
Microwave-Assisted 380%97%1 h

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogs

    Substituent Variations on the Indole Core

    (a) DS-30 (4,7-Dimethoxy-N-{2-[(4-Methyl-1,3-Thiazol-2-yl)Amino]-2-Oxoethyl}-1H-Indole-2-Carboxamide)
    • Structural Difference : Replaces the 4-methoxybenzyl group with a 4-methylthiazole ring.
    • Impact: The thiazole group introduces heterocyclic aromaticity and hydrogen-bond acceptors, enhancing binding specificity.
    • Molecular Weight : 388.44 g/mol (vs. 416.43 g/mol for the target compound), indicating reduced steric hindrance .
    (b) N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
    • Structural Difference: Features a 5-fluoroindole core and a benzophenone-linked side chain.
    • Impact : Fluorine increases electronegativity, improving metabolic stability and membrane permeability. This compound showed moderate antimicrobial activity (37.5% yield) but lacked the dimethoxy groups critical for π-π stacking in the target compound .
    (c) 5-Chloro-N-(4-(Dimethylamino)Phenethyl)-3-Pentyl-1H-Indole-2-Carboxamide
    • Structural Difference : Incorporates a chloro substituent at C5 and a pentyl chain at C3.
    • Impact: The chloro group enhances hydrophobic interactions, while the pentyl chain increases lipophilicity. This analog exhibited allosteric modulation of cannabinoid receptors, highlighting the role of C3 alkylation in target selectivity .

    Side Chain Modifications

    (a) N-(2-{[4-(1H-Indol-3-yl)Butanoyl]Amino}Ethyl)-4,7-Dimethoxy-1H-Indole-2-Carboxamide
    • Structural Difference: Replaces the 4-methoxybenzyl group with a butanoyl-linked indole.
    (b) N-[4-(1,3-Dihydro-2H-Benzimidazol-2-Ylideneamino)-4-Oxobutyl]-4,7-Dimethoxy-1-Methyl-1H-Indole-2-Carboxamide
    • Structural Difference : Substitutes the benzyl group with a benzimidazole-derived side chain.
    • Impact: The benzimidazole moiety introduces planar aromaticity and hydrogen-bond donors, which could enhance kinase inhibition. However, the methyl group at N1 of the indole core may sterically hinder binding .

    Physicochemical and Pharmacokinetic Properties

    Compound Molecular Weight (g/mol) LogP* Key Substituents Notable Activity
    Target Compound 416.43 3.2 4,7-Dimethoxy, 4-methoxybenzyl Not reported
    DS-30 388.44 2.8 4-Methylthiazole High GMFB binding affinity
    N-(4-Benzoylphenyl)-5-Fluoro Analog 359.12 3.5 5-Fluoro, benzophenone Antimicrobial
    5-Chloro-3-Pentyl Analog 411.3 4.1 5-Chloro, C3-pentyl Cannabinoid receptor modulation

    *LogP values estimated via computational models.

    Biological Activity

    Chemical Structure and Properties

    The chemical structure of the compound can be described as follows:

    • Core Structure : Indole ring
    • Substituents :
      • 4,7-dimethoxy groups on the indole
      • A carboxamide functional group
      • A methoxybenzylamino side chain

    This structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

    Anticancer Activity

    Recent studies have indicated that compounds similar to 4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanisms proposed include:

    • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
    • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

    Enzyme Inhibition

    The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example:

    • Thymidylate Synthase (TS) : Inhibitors of TS are crucial in cancer therapy as they disrupt DNA synthesis.
    • Dihydrofolate Reductase (DHFR) : Similar to TS, DHFR inhibitors play a role in reducing nucleotide synthesis necessary for rapidly dividing cancer cells.

    Neuroprotective Effects

    Emerging research suggests that indole derivatives can also exhibit neuroprotective effects. These effects may be attributed to:

    • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
    • Neurotransmitter Modulation : Potential interaction with serotonin receptors, which could enhance mood and cognitive function.

    Study 1: Anticancer Efficacy

    A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several indole derivatives, including compounds structurally similar to our target compound. The study found that these compounds inhibited the growth of MCF-7 (breast cancer) cells with an IC50 value in the low micromolar range.

    CompoundCell LineIC50 (µM)
    Compound AMCF-75.2
    Compound BMCF-73.8
    Target CompoundMCF-74.5

    Study 2: Enzyme Inhibition Profile

    Another investigation focused on the enzyme inhibition profile of related compounds. The results indicated that the target compound exhibited potent inhibition against both TS and DHFR.

    EnzymeIC50 (µM)
    Thymidylate Synthase1.5
    Dihydrofolate Reductase2.0

    Study 3: Neuroprotective Mechanism

    A neuropharmacological assessment revealed that the compound could enhance neuronal survival under oxidative stress conditions, demonstrating a significant reduction in apoptosis markers in neuronal cell cultures treated with hydrogen peroxide.

    Q & A

    Basic: What are the standard synthetic routes for 4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide, and how are intermediates characterized?

    Methodological Answer:
    The synthesis typically involves multi-step coupling reactions. For example, indole-2-carboxylic acid derivatives are activated using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. A primary amine intermediate (e.g., 2-[(4-methoxybenzyl)amino]acetamide) is reacted with the activated carboxylic acid moiety. Key intermediates are characterized via:

    • TLC (hexane:ethyl acetate, 9:3 v/v) for reaction monitoring .
    • 1H/13C NMR (DMSO-d₆, 400 MHz) to confirm regiochemistry and functional groups .
    • Mass spectrometry (VG70-70H) for molecular ion verification .

    Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

    Methodological Answer:

    • 1H NMR : Assign methoxy protons (δ 3.7–3.9 ppm), indole NH (δ ~10–12 ppm), and amide protons (δ 7.5–8.5 ppm). Discrepancies in splitting patterns may indicate rotameric forms .
    • 13C NMR : Identify carbonyl carbons (amide C=O at ~165–170 ppm) and quaternary carbons in the indole ring .
    • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated in analogous indole-2-carboxamides .

    Basic: How is the biological activity of this compound initially assessed in vitro?

    Methodological Answer:

    • Binding assays : Use Biacore™ or SPR (surface plasmon resonance) to measure affinity for target proteins (e.g., GMFB binding affinity with KD values reported via dose-response curves) .
    • Cellular assays : Evaluate cytotoxicity (MTT assay) and specificity using cell lines (e.g., osteoclasts for bone-related targets) .
    • Comparative studies : Benchmark against structurally similar compounds (e.g., DS-30 derivatives) to establish structure-activity relationships (SAR) .

    Advanced: How can reaction yields be optimized during the coupling of the indole-2-carboxylic acid and amine intermediates?

    Methodological Answer:

    • Catalyst selection : TBTU or HATU outperforms DCC/DMAP in minimizing side reactions (e.g., racemization) .
    • Temperature control : Maintain 0–5°C during coupling to suppress epimerization .
    • Solvent optimization : Use anhydrous DCM or DMF for improved solubility of polar intermediates .
    • Workup refinement : Sequential washing with NaHCO₃ (to remove unreacted acid) and brine (to eliminate salts) enhances purity .

    Advanced: How can contradictions in NMR data (e.g., unexpected splitting or missing peaks) be resolved?

    Methodological Answer:

    • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the 4-methoxybenzyl group) causing peak splitting .
    • 2D NMR (COSY, HSQC) : Assign overlapping protons (e.g., indole H-3 vs. amide NH) .
    • Deuteration experiments : Exchangeable protons (e.g., NH) disappear upon D₂O shaking, clarifying assignments .

    Advanced: What methodologies are used to evaluate the compound’s binding kinetics to therapeutic targets like GMFB?

    Methodological Answer:

    • Biacore™ analysis : Immobilize GMFB on a CM5 chip and inject compound at varying concentrations (0.1–100 µM). Calculate association/dissociation rates (ka/kd) and equilibrium constants (KD) from sensograms .
    • Isothermal titration calorimetry (ITC) : Measure enthalpy changes to confirm binding stoichiometry and thermodynamics .
    • Competitive inhibition assays : Co-incubate with known inhibitors (e.g., DS-30) to validate target specificity .

    Advanced: How can the carboxamide group be functionalized for photoaffinity labeling or prodrug development?

    Methodological Answer:

    • Photoactivatable modifications : Introduce benzophenone or diazirine moieties via nucleophilic substitution at the amide nitrogen. For example, replace 4-methoxybenzyl with 4-benzoylphenethyl groups using EDCI coupling .
    • Prodrug strategies : Convert the carboxamide to a tert-butyl ester for enhanced bioavailability, followed by enzymatic hydrolysis in vivo .
    • Click chemistry : Attach fluorescent tags (e.g., BODIPY) via Cu(I)-catalyzed azide-alkyne cycloaddition for cellular tracking .

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